- Preparation of imidazolylaminopyridines and -pyrimidines as JAK kinase inhibitors., World Intellectual Property Organization, , ,
Cas no 935667-21-3 ((1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride)
935667-21-3 structure
Product Name:(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride
Numero CAS:935667-21-3
MF:C6H9ClFN3
MW:177.607163190842
MDL:MFCD18207119
CID:835607
PubChem ID:66624037
Update Time:2024-10-26
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride
- (R)-benzyl Methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbaMate
- (S)-1-(5-FLUOROPYRIMIDIN-2-YL)ETHANAMINE (HYDROCHLORIDE)
- (S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine hydrochloride
- (S)-1-(5-FLUORO-PYRIMIDIN-2-YL)-ETHYLAMINE HYDROCHLORIDE
- (1S)-1-(5-fluoropyrimidin-2-yl)ethan-1-amine hydrochloride
- (S)-1-(5-FLUOROPYRIMIDIN-2-YL)ETHAN-1-AMINE HCL
- (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride(1:x)
- FAXIYWZAHFHREE-WCCKRBBISA-N
- 5884AC
- SB17697
- AX8244301
- (5)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride
- [(1S)-1-(5-Fluo
- (1S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride
- [(1S)-1-(5-Fluoropyrimidin-2-yl)ethyl]amine hydrochloride
- 935667-21-3
- DTXSID40735465
- AS-43532
- DB-353629
- (1S)-1-(5-fluoropyrimidin-2-yl)ethanamine;hydrochloride
- (1S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine--hydrogen chloride (1/1)
- AKOS016000453
- (S)-1-(5-fluoropyrimidin-2-yl)ethan-1-amine hydrochloride
- 1075756-60-3
- MFCD18207119
- DB-258129
- (S)-1-(5-FLUORO-PYRIMIDIN-2-YL)-ETHYLAMINEHYDROCHLORIDE
- CS-M0358
- SCHEMBL218361
- (1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride
-
- MDL: MFCD18207119
- Inchi: 1S/C6H8FN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H/t4-;/m0./s1
- Chiave InChI: FAXIYWZAHFHREE-WCCKRBBISA-N
- Sorrisi: [C@H](C1N=CC(F)=CN=1)(N)C.Cl
Proprietà calcolate
- Massa esatta: 177.0469032g/mol
- Massa monoisotopica: 177.0469032g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 101
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 51.8
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 090039-250mg |
(S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine hydrochloride, 95+% |
935667-21-3 | 95+% | 250mg |
$439.00 | 2023-09-06 | |
| Matrix Scientific | 090039-1g |
(S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine hydrochloride, 95+% |
935667-21-3 | 95+% | 1g |
$975.00 | 2023-09-06 | |
| Chemenu | CM166883-1g |
(S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine hydrochloride |
935667-21-3 | 95% | 1g |
$430 | 2021-08-05 | |
| TRC | F402565-10mg |
(S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine Hydrochloride |
935667-21-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F402565-50mg |
(S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine Hydrochloride |
935667-21-3 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | F402565-100mg |
(S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine Hydrochloride |
935667-21-3 | 100mg |
$ 250.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S47260-250mg |
(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride |
935667-21-3 | 250mg |
¥4022.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S47260-100mg |
(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride |
935667-21-3 | 100mg |
¥2012.0 | 2021-09-07 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0231S-1g |
(S)-1-(5-Fluoro-pyrimidin-2-yl)-ethylamine hydrochloride |
935667-21-3 | 98% | 1g |
11702.99CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0231S-5g |
(S)-1-(5-Fluoro-pyrimidin-2-yl)-ethylamine hydrochloride |
935667-21-3 | 98% | 5g |
40960.45CNY | 2021-05-07 |
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Riferimento
- Preparation of thiazolylaminopyrimidines for the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Riferimento
- Synthesis of 9-(pyrazol-3-yl)-9H-purine-2-amine and 3-(pyrazol-3-yl)-3H-imidazo[4,5-b]pyridin-5-amine derivatives for treating cancer, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Riferimento
- Preparation of pyrazolyl-amino-substituted pyrazines for treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Riferimento
- 4-(Pyrazol-3-ylamino)pyrimidine derivatives as tyrosine kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- 9-(pyrazol-3-yl)-9H-purine-2-amine and 3-(pyrazol-3-yl)-3H-imidazo[4,5-B] pyridin-5-amine derivatives and their use for the treatment of cancer, United States, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Riferimento
- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Riferimento
- Preparation of tricyclyl 2,4-diamino-1,3,5-triazine derivatives as JAK inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Riferimento
- N-Pyrazolyl fused pyrimidinamine derivatives as JAK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of myeloproliferative disorders and cancer, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Riferimento
- Pyrazol-3-yl-3H-imidazo[4,5-b]pyridine derivatives as JAK kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancers, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Riferimento
- Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases, Journal of Medicinal Chemistry, 2008, 51(15), 4672-4684
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Pyridoxal 5′-phosphate , Acetic acid , Potassium carbonate , Tripotassium phosphate Catalysts: Omega transaminase Solvents: Toluene , Water ; 18 h, pH 7.5, 29 °C
Riferimento
- Use of ω-Transaminase Enzyme Chemistry in the Synthesis of a JAK2 Kinase Inhibitor, Organic Process Research & Development, 2013, 17(9), 1123-1130
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Acetic acid , Potassium carbonate , (S)-1-Phenylethylamine , Monopotassium phosphate Catalysts: Pyridoxal 5′-phosphate , Omega transaminase Solvents: Toluene , Water ; pH 7.5; 18 h, 29 °C
1.2 Reagents: Potassium carbonate , Di-tert-butyl dicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; 2 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Isopropanol ; 18 h, rt → 40 °C
1.2 Reagents: Potassium carbonate , Di-tert-butyl dicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; 2 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Isopropanol ; 18 h, rt → 40 °C
Riferimento
- Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System, Organic Process Research & Development, 2013, 17(9), 1117-1122
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Di-tert-butyl dicarbonate ; 180 °C
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
1.3 Reagents: Hydrochloric acid Solvents: Methanol , 1,4-Dioxane
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
1.3 Reagents: Hydrochloric acid Solvents: Methanol , 1,4-Dioxane
Riferimento
- Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(23), 6524-6528
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway, Journal of Medicinal Chemistry, 2011, 54(1), 262-276
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Raw materials
- (S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide
- (S)-alpha-phenylethylamine
- (S)-Tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate
- 1-(5-fluoropyrimidin-2-yl)ethan-1-one
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Preparation Products
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:935667-21-3)(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride
Numero d'ordine:A897792
Stato delle scorte:in Stock
Quantità:1g/250mg/100mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:00
Prezzo ($):651.0/542.0/243.0
Email:sales@amadischem.com
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Letteratura correlata
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
935667-21-3 ((1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride) Prodotti correlati
- 905587-41-9(1-(5-fluoropyrimidin-2-yl)ethan-1-amine)
- 944906-24-5(1-(pyrimidin-2-yl)ethan-1-amine)
- 1314394-77-8((5-Fluoropyrimidin-2-yl)methanamine hydrochloride)
- 1414958-45-4(1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride)
- 1196155-99-3((5-fluoropyrimidin-2-yl)methanamine)
- 1616809-52-9(1-pyrimidin-2-ylethanamine;hydrochloride)
- 2138337-19-4(1-(pyrimidin-2-yl)ethan-1-amine dihydrochloride)
- 1373223-30-3(C-(5-Fluoro-pyrimidin-2-yl)-methylamine dihydrochloride)
- 1202070-40-3((R)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine Hydrochloride)
- 905587-29-3((1S)-1-(5-fluoropyrimidin-2-yl)ethan-1-amine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:935667-21-3)(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride
Purezza:99%/99%/99%
Quantità:1g/250mg/100mg
Prezzo ($):651.0/542.0/243.0